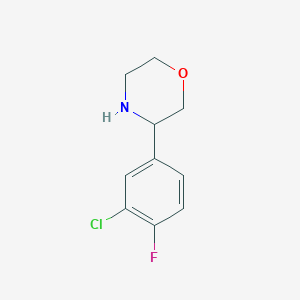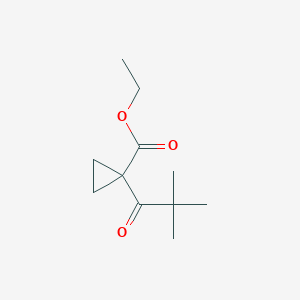
Ethyl1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique physical and chemical properties, which make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with ethyl esters under controlled conditions. One common method includes the use of cyclopropanecarboxylic acid derivatives and ethyl alcohol in the presence of a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate may involve large-scale esterification processes using high-purity reactants and advanced catalytic systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring is highly reactive, allowing it to participate in various biochemical reactions. It can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Known for its use in the synthesis of pyrethroid insecticides.
Ethyl chrysanthemate: Used in the production of synthetic pyrethroids.
The uniqueness of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-5-14-9(13)11(6-7-11)8(12)10(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
HPORWKOQHOKMSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC1)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)
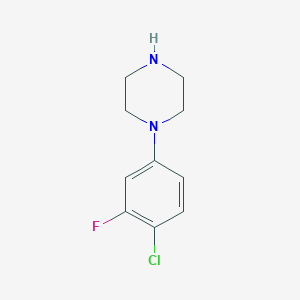
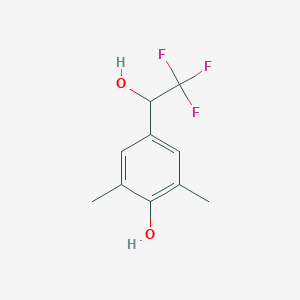
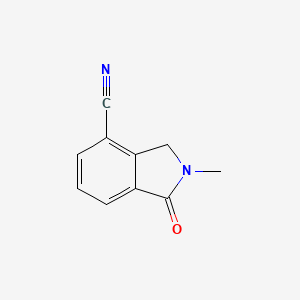

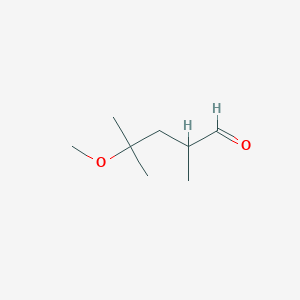
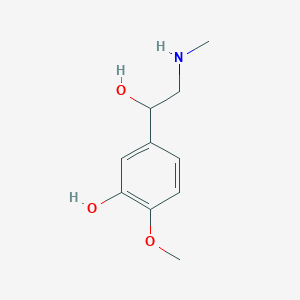
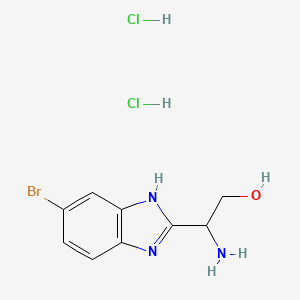
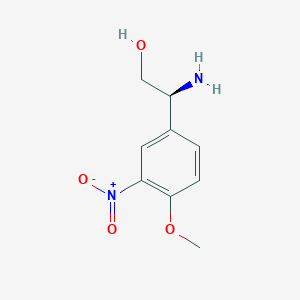
aminehydrochloride](/img/structure/B13600498.png)
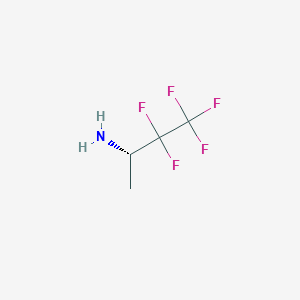
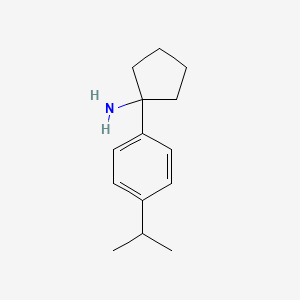
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
